3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
Description
This compound is a coumarin-thiazole hybrid featuring a 2H-chromen-2-one core substituted with two thiazole rings. One thiazole is linked via a methyl bridge to a second thiazole ring bearing a 4-bromophenyl group. The methylene bridge between thiazoles introduces conformational rigidity, which may influence binding specificity and stability. Synthetically, its preparation likely involves multi-step reactions, including thiazole ring formation (e.g., via Hantzsch thiazole synthesis) and alkylation for methyl bridging, as inferred from related pathways in –2 .
Properties
IUPAC Name |
3-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN2O2S2/c23-15-7-5-13(6-8-15)17-11-28-20(24-17)10-21-25-18(12-29-21)16-9-14-3-1-2-4-19(14)27-22(16)26/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEKSHWSDHDHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities. The specific targets can vary depending on the exact structure of the derivative and the presence of other functional groups.
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species. In the context of antitumor activity, the presence of an electron-withdrawing group as a para-aromatic substituent on the 1,3-thiazole nucleus and amide linkage within the molecule can be considered as a useful template for antitumor activity.
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability and its ability to reach its targets within the body.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound exhibits antimicrobial activity, it could lead to the death of bacterial cells. If it exhibits antitumor activity, it could inhibit the growth of cancer cells. .
Biological Activity
The compound 3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents an in-depth analysis of its biological activity based on recent research findings.
- Molecular Formula : C13H9BrN2OS2
- Molecular Weight : 353.26 g/mol
- CAS Number : 860651-55-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties. The following sections detail these findings.
Antimicrobial Activity
Research indicates that thiazole derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluated a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and found that certain compounds displayed promising antibacterial and antifungal activities comparable to standard drugs such as norfloxacin and fluconazole .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Type | MIC (µg/mL) | Comparison |
|---|---|---|---|
| p2 | Antibacterial | 16 | Norfloxacin |
| p6 | Antifungal | 32 | Fluconazole |
The compound's structure allows for effective interaction with microbial targets, potentially overcoming resistance mechanisms observed in various pathogens .
Anticancer Activity
The anticancer potential of the compound was assessed using the MCF7 breast cancer cell line. The results indicated that the compound exhibited cytotoxic effects, with a significant reduction in cell viability at higher concentrations. The study utilized the Sulforhodamine B (SRB) assay to quantify cell proliferation and demonstrated that the compound's efficacy was comparable to that of 5-fluorouracil, a standard chemotherapeutic agent .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| p2 | 15 | 5-FU (20) |
| p3 | 25 | - |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural modifications. In this case, the presence of the bromophenyl group enhances lipophilicity and facilitates better penetration into bacterial cells . The molecular docking studies have shown favorable binding interactions within the active sites of target proteins, which contribute to their antimicrobial and anticancer activities .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized by spectroscopic methods, confirming their structures before biological testing .
- Molecular Docking Studies : Computational studies revealed that the target compound exhibits strong binding affinities to specific protein targets involved in cancer progression, suggesting a mechanism for its anticancer activity .
- Resistance Mechanisms : Investigations into the antimicrobial efficacy against resistant strains highlighted the potential of thiazole derivatives to target Gram-positive bacteria effectively while showing limited activity against certain Gram-negative strains .
Scientific Research Applications
Molecular Formula
- C₁₃H₉BrN₂O₂S₂
- Molecular Weight: 353.3 g/mol
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. The presence of the bromophenyl group may enhance the compound's activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. In vitro studies have shown promising results against various microbial strains, suggesting potential use in developing new antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer activity. Studies suggest that derivatives of thiazole, particularly those containing chromone structures, can inhibit the growth of cancer cells. For instance, it has shown efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), indicating its potential therapeutic applications in oncology .
Crystal Structure Analysis
The crystal structure of 3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one has been characterized using single-crystal X-ray diffraction techniques. The analysis revealed novel structural features such as unique dihedral angles between the thiazole and bromophenyl groups, which could influence the material's properties .
Potential Use in Organic Electronics
Due to its conjugated structure and electronic properties, this compound may find applications in the field of organic electronics , including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The ability to tune electronic properties through structural modifications makes it a candidate for further exploration in this area.
Comparison with Similar Compounds
Substituent Variations on the Coumarin Core
- 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one (): This analog introduces a 7-hydroxy group and a piperazinylmethyl substituent on the coumarin ring. In contrast, the target compound lacks these substituents, suggesting reduced solubility but possibly higher passive diffusion across membranes.
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one ():
The 6-nitro group on the coumarin core introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. Nitro groups are often associated with increased oxidative stress in biological systems, which may enhance cytotoxicity but also raise toxicity risks. The target compound’s unsubstituted coumarin ring avoids such risks, favoring a cleaner pharmacological profile .
Thiazole Modifications
- 3-{2-[2-(3-Hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one hemihydrate (): This compound replaces the methyl-bridged thiazole with a hydrazinyl-thiazole linked to a hydroxybenzylidene group. The hydrazine moiety enables chelation and hydrogen bonding, while the aromatic benzylidene group supports π-π stacking.
- Nortopsentin Analogs (e.g., 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles) (): These marine-derived analogs replace coumarin with indole or pyrrolopyridine cores but retain thiazole rings. Nortopsentins exhibit potent cytotoxicity (e.g., IC₅₀ values <1 µM in HCT116 cells), attributed to intercalation or topoisomerase inhibition.
Halogenated Derivatives
- (2E)-4-(4-Bromophenyl)-N,3-diethyl-1,3-thiazol-2(3H)-imine hydrochloride ():
This bromophenyl-thiazole derivative features an imine group and ethyl substituents, demonstrating antimicrobial and anticancer activities. The protonated imine enhances water solubility, while the ethyl groups increase lipophilicity. The target compound’s methyl bridge and coumarin core likely reduce solubility but provide a larger aromatic surface for target engagement .
Key Comparative Data Table
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, combining thiazole ring formation and coumarin core assembly. A common approach includes:
- Thiazole Formation : Reacting 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to generate the thiazole intermediate .
- Coumarin-Thiazole Coupling : Using bromoacetylated coumarin derivatives (e.g., 3-(2-bromoacetyl)-2H-chromen-2-one) reacted with thiazole-containing amines or isothiocyanates in DMF under reflux. For example, combining with 4-(4-bromophenyl)-1,3-thiazol-2-ylmethyl derivatives yields the target compound .
- Optimization : Adjusting solvent polarity (e.g., ethanol for recrystallization), reaction time (1–2 hours reflux), and stoichiometric ratios (1:1 molar ratio of intermediates) improves yields to ~75–80% .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm lactone C=O (1720–1730 cm⁻¹) and C=N (1600–1630 cm⁻¹) stretches .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.0–8.3 ppm), methylene bridges (δ 3.7–4.0 ppm), and coumarin core signals (δ 8.25 ppm for C-4 proton) .
- X-ray Crystallography : Single-crystal analysis (e.g., at 100 K) validates bond lengths (C–S: ~1.75 Å, C–Br: ~1.90 Å) and dihedral angles between thiazole and coumarin moieties (e.g., 15–25°) .
Q. How can researchers design preliminary biological activity assays for this compound?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM range) .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) or COX-2 inhibition via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
Methodological Answer:
- SAR Studies :
- Introduce electron-withdrawing groups (e.g., nitro at C-8 of coumarin) to improve antimicrobial activity .
- Replace bromophenyl with fluorophenyl to modulate lipophilicity and blood-brain barrier penetration .
- Synthetic Strategies :
- Use Suzuki-Miyaura coupling to diversify the thiazole ring with heteroaromatic substituents .
- Employ click chemistry for triazole appendages to enhance binding to biological targets .
Q. What computational approaches are suitable for predicting binding modes and pharmacokinetics?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., AChE PDB: 4EY7). Key residues (e.g., Trp286, Glu202) may form π-π stacking with the coumarin core .
- ADMET Prediction : Tools like SwissADME predict moderate solubility (LogP ~3.5) and CYP450 inhibition risks. Adjust substituents (e.g., methoxy groups) to reduce hepatotoxicity .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at low temperatures (100 K) to minimize thermal motion artifacts .
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-hydrogen atoms. Compare with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*) to validate bond angles and torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
